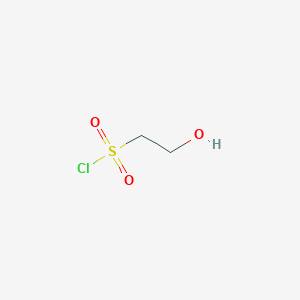

2-Hydroxyethane-1-sulfonyl chloride

描述

Historical Context and Initial Characterization of Hydroxyalkanesulfonyl Chlorides

The synthesis and characterization of 2-Hydroxyethane-1-sulfonyl chloride marked a notable achievement in organic sulfur chemistry, as it was the first authenticated compound to possess both an alcohol and a sulfonyl chloride functionality. researchgate.netresearchgate.net Prior to its successful preparation, attempts to synthesize such compounds were met with challenges, as the reagents typically used to convert a sulfonic acid to a sulfonyl chloride would also react with the alcohol group. cdnsciencepub.com

The first definitive preparation involved the controlled reaction of 2-mercaptoethanol (B42355) with chlorine in an aqueous solution. researchgate.netresearchgate.net This breakthrough paved the way for the study of a new class of bifunctional reagents. The characterization of this compound was established through elemental analysis and spectroscopic methods, including infrared (IR) and nuclear magnetic resonance (NMR) spectroscopy. cdnsciencepub.com The IR spectrum showed characteristic peaks for the hydroxyl and chlorosulfonyl groups, while the ¹H and ¹³C NMR spectra were consistent with the assigned structure. cdnsciencepub.com

Significance of Dual Functionality (Sulfonyl Chloride and Hydroxyl Group) in Organic Synthesis

The synthetic utility of this compound stems directly from its dual functionality, which allows for sequential or sometimes simultaneous reactions at two distinct sites.

The sulfonyl chloride group is a powerful electrophile, making it highly susceptible to nucleophilic attack. This reactivity is the basis for the formation of two major classes of derivatives:

Sulfonamides: Reaction with primary or secondary amines readily yields sulfonamides. cbijournal.com This reaction is of particular importance in medicinal chemistry, as the sulfonamide moiety is a key structural feature in a wide range of therapeutic agents, including antibiotics. cbijournal.com

Sulfonate Esters: Alcohols react with this compound to form sulfonate esters. periodicchemistry.com Sulfonate esters are excellent leaving groups in nucleophilic substitution and elimination reactions, thus "activating" the hydroxyl group of the alcohol for further transformations. youtube.com

The hydroxyl group , on the other hand, can act as a nucleophile. Its presence opens up possibilities for further functionalization, such as etherification or esterification, leading to more complex molecular architectures. A key aspect of its reactivity is its ability to participate in intramolecular reactions. For instance, in the presence of a base, the hydroxyl group can attack the electrophilic sulfur atom, leading to the formation of a cyclic intermediate known as a β-sultone (1,2-oxathietane 2,2-dioxide). researchgate.netnih.gov This transient species is itself a reactive intermediate that can be opened by various nucleophiles. researchgate.net

Overview of Key Research Areas and Challenges for this compound

The unique chemical nature of this compound has positioned it as a valuable tool in several areas of research, though its application is not without its challenges.

Key Research Areas:

Pharmaceutical Synthesis: Its role as a precursor to sulfonamides makes it a relevant building block in drug discovery and development. The ability to introduce a hydroxyethylsulfonamide group can influence the pharmacokinetic and pharmacodynamic properties of a drug candidate.

Organic Synthesis: It serves as a versatile reagent for introducing the 2-hydroxyethylsulfonyl moiety into organic molecules. This can be used to synthesize a variety of functionalized compounds with potential applications in materials science and agrochemicals.

Biochemical Research: Derivatives of this compound are utilized in studies of enzyme inhibition and other biological processes. The sulfonyl group can covalently modify active sites of enzymes, providing insights into their function.

Challenges:

Synthesis and Purification: The preparation of this compound can be challenging, with yields often being modest. cdnsciencepub.com The purification of the compound is also complicated by its reactivity and potential for decomposition. Rapid work-up procedures are often necessary to minimize hydrolysis. cdnsciencepub.com

Stability and Handling: The compound is a liquid that is stable at low temperatures (-20°C) but decomposes at room temperature over time. cdnsciencepub.com Its high reactivity, particularly its sensitivity to moisture, necessitates careful handling and storage under anhydrous conditions.

Intramolecular Reactivity: The propensity of this compound to undergo intramolecular cyclization to form a β-sultone can be both a useful feature and a challenge. researchgate.netnih.gov While this can be exploited for further synthetic transformations, it also represents a potential decomposition pathway that can lower the yield of desired intermolecular reactions. Mechanistic studies have been conducted to understand the kinetics and pathways of its hydrolysis, which primarily proceeds through this cyclic intermediate. researchgate.netnih.gov

Data Tables

Physical and Chemical Properties of this compound

| Property | Value | Source |

| IUPAC Name | 2-hydroxyethanesulfonyl chloride | nih.gov |

| CAS Number | 78303-70-5 | nih.gov |

| Molecular Formula | C₂H₅ClO₃S | nih.gov |

| Molecular Weight | 144.58 g/mol | nih.gov |

| Physical Form | Liquid | nih.gov |

| Storage Temperature | -20 °C | nih.gov |

Spectroscopic Data of this compound

| Spectroscopy | Data | Source |

| Infrared (IR) | Characteristic peaks at 3590, 3460, 1375, 1168, and 1058 cm⁻¹ | cdnsciencepub.com |

| ¹H NMR (CDCl₃) | Perturbed triplets at δ 3.98 and 4.28 ppm, singlet at δ 2.8 ppm | cdnsciencepub.com |

| ¹³C NMR (CDCl₃) | Peaks at δ 56.9 and 67.6 ppm | cdnsciencepub.com |

属性

IUPAC Name |

2-hydroxyethanesulfonyl chloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H5ClO3S/c3-7(5,6)2-1-4/h4H,1-2H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LRMHQHUZLWXMEQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CS(=O)(=O)Cl)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H5ClO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40521042 | |

| Record name | 2-Hydroxyethane-1-sulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40521042 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

144.58 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

78303-70-5 | |

| Record name | 2-Hydroxyethane-1-sulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40521042 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-hydroxyethane-1-sulfonyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for 2 Hydroxyethane 1 Sulfonyl Chloride

Direct Chlorination of 2-Hydroxyethanesulfonic Acid and its Derivatives

The direct conversion of sulfonic acids or their salts into sulfonyl chlorides is a fundamental transformation in organic sulfur chemistry. However, the presence of a hydroxyl group in the starting material, 2-hydroxyethanesulfonic acid, complicates this approach significantly.

Optimization of Thionyl Chloride and Phosphorus Pentachloride Routes

Traditional chlorinating agents such as thionyl chloride (SOCl₂) and phosphorus pentachloride (PCl₅) are commonly employed for the synthesis of sulfonyl chlorides from sulfonic acids. masterorganicchemistry.com However, attempts to apply these reagents to 2-hydroxyethanesulfonic acid or its salts, such as sodium 2-hydroxyethanesulfonate (B1228491) (isethionate), have proven to be poor routes for obtaining 2-hydroxyethane-1-sulfonyl chloride. cdnsciencepub.com

The primary issue is the high reactivity of these chlorinating agents, which not only convert the sulfonic acid group to a sulfonyl chloride but also substitute the alcoholic hydroxyl group with a chloride. masterorganicchemistry.comcdnsciencepub.com This lack of selectivity leads to the formation of 2-chloroethanesulfonyl chloride as the major product instead of the desired hydroxy-functionalized compound. cdnsciencepub.com In fact, the reaction of sodium 2-hydroxyethanesulfonate with reagents like phosphorus oxychloride (POCl₃), PCl₅, or a SOCl₂-dimethylformamide complex is a recognized preparative method for 2-chloroethanesulfonyl chloride. cdnsciencepub.com This inherent reactivity makes the optimization of these routes for the selective synthesis of this compound exceptionally challenging, as any conditions harsh enough to effect the chlorination of the sulfonate group are also likely to affect the hydroxyl group.

Investigations with Oxalyl Chloride and Sulfuryl Chloride

In the search for milder and more selective chlorinating agents, oxalyl chloride ((COCl)₂) and sulfuryl chloride (SO₂Cl₂) are often considered. Oxalyl chloride, typically used with a catalyst like dimethylformamide (DMF), is known for converting carboxylic acids to acyl chlorides under mild conditions, with byproducts that are entirely gaseous (CO, CO₂, HCl). wikipedia.orgchemicalbook.com Sulfuryl chloride is also a source of chlorine and is used in various chlorination reactions. wikipedia.org

While these reagents are established in other areas of organic synthesis, their specific application to the direct conversion of 2-hydroxyethanesulfonic acid to this compound is not well-documented in the literature. smolecule.com The investigation into these routes remains an area of interest. The key challenge, similar to that with thionyl chloride and PCl₅, would be to achieve selective chlorination of the sulfonic acid moiety without affecting the primary alcohol. The milder nature of oxalyl chloride compared to thionyl chloride might offer a potential advantage, though its efficacy for converting sulfonic acids, which are stronger acids than carboxylic acids, would need to be established. chemicalbook.com

Aqueous Chlorination of 2-Mercaptoethanol (B42355): Mechanistic Insights and Yield Optimization

A significantly more successful and clearly authenticated method for preparing this compound involves the aqueous chlorination of 2-mercaptoethanol. cdnsciencepub.comresearchgate.net This approach represents the first verified synthesis of a compound that contains both an alcoholic hydroxyl and a sulfonyl chloride function. cdnsciencepub.comresearchgate.net The reaction proceeds by oxidizing the thiol group with chlorine in an aqueous medium.

Influence of Reaction Conditions on Selectivity and Byproduct Formation

The reaction of 2-mercaptoethanol with chlorine in an aqueous solution readily produces this compound. cdnsciencepub.com However, the yield and purity of the product are highly dependent on the reaction conditions. A significant byproduct of this reaction is 2-chloroethanesulfonyl chloride, the same compound formed in the direct chlorination of isethionate. cdnsciencepub.com

The formation of these products is thought to proceed through a cyclic chlorooxasulfoxonium ion intermediate. researchgate.net The selectivity of the reaction is influenced by factors such as the concentration of chloride ions in the solution. For instance, the addition of potassium chloride to the reaction mixture has been shown to increase the yield of the chlorinated byproduct, 2-chloroethanesulfonyl chloride. cdnsciencepub.com This suggests that in the early stages of the reaction, where the chloride ion concentration is low, a significant portion of the intermediate reacts with water to form the desired this compound. cdnsciencepub.com As the reaction progresses and the concentration of HCl and added chloride salts increases, the nucleophilic attack by chloride on the intermediate becomes more competitive, leading to increased formation of the chlorinated byproduct.

The table below illustrates the product distribution under certain conditions, highlighting the challenge of minimizing byproduct formation.

| Reactant | Conditions | Major Product | Major Byproduct(s) | Yield of this compound |

| 2-Mercaptoethanol | Aqueous Chlorination | This compound | 2-Chloroethanesulfonyl chloride | 28% (isolated) cdnsciencepub.com |

| 2-Mercaptoethanol | Aqueous Chlorination with added KCl | 2-Chloroethanesulfonyl chloride | This compound | Decreased cdnsciencepub.com |

The yields are based on specific experimental procedures and may vary.

Role of Impurities and Purification Strategies

Given the formation of byproducts like 2-chloroethanesulfonyl chloride, effective purification is critical. The primary impurities are the chlorinated sulfonyl chloride and unreacted starting materials or other side products. The inherent instability of this compound, which can readily cyclize to a transient β-sultone, further complicates its isolation and purification. cdnsciencepub.comresearchgate.net

Strategies for purification have involved careful, multi-step solvent extraction. For example, after the reaction, extraction with benzene (B151609) has been used to selectively remove the less polar 2-chloroethanesulfonyl chloride. cdnsciencepub.com Subsequent extraction of the aqueous layer with a more polar solvent like methylene (B1212753) chloride can then isolate the desired this compound in a relatively clean form. cdnsciencepub.com The purity of the final product is typically confirmed by elemental analysis and infrared spectroscopy, which shows characteristic peaks for the hydroxyl (–OH) and sulfonyl chloride (–SO₂Cl) groups. cdnsciencepub.com The purification process must be conducted under mild conditions to prevent the degradation of the target compound. cdnsciencepub.com

Exploration of Novel and Green Synthetic Approaches for Sulfonyl Chlorides

In line with the principles of green chemistry, recent research has focused on developing more environmentally benign and efficient methods for synthesizing sulfonyl chlorides in general. These novel approaches aim to replace harsh, toxic reagents and minimize waste.

One promising green method involves the oxidative chlorination of thiols or their derivatives using hydrogen peroxide (H₂O₂) in the presence of zirconium tetrachloride (ZrCl₄). lookchem.comorganic-chemistry.org This system is highly efficient, operates under mild conditions at room temperature, and boasts very short reaction times, with water being the only byproduct. organic-chemistry.org Another innovative approach utilizes N-chlorosuccinimide (NCS) for the chlorosulfonation of S-alkylisothiourea salts, which are easily prepared from readily available alkyl halides. organic-chemistry.orgorganic-chemistry.org This method is described as convenient and environmentally friendly, avoiding the use of hazardous reagents like chlorine gas and allowing for the recycling of the succinimide (B58015) byproduct. organic-chemistry.org

Photocatalysis offers another modern route. The use of potassium poly(heptazine imide) (K-PHI), a type of carbon nitride, as a heterogeneous photocatalyst enables the synthesis of sulfonyl chlorides from various precursors like thiols and thioacetates using visible light. nih.gov This technique leverages light as a traceless reagent, providing an alternative to traditional, often aggressive, chemical oxidants. nih.gov Additionally, methods using sodium chlorite (B76162) (NaClO₂) for the oxidative chlorosulfonation of S-alkyl isothiourea salts have been developed, presenting a simple, safe, and high-yielding procedure. organic-chemistry.org

These advanced methodologies, while not all yet specifically applied to the synthesis of this compound, represent the forefront of sulfonyl chloride synthesis and offer potential pathways for a more sustainable production of this and other valuable bifunctional compounds.

Oxidative Chlorosulfonation Methods for Alkanethiols and Related Precursors

The direct conversion of alkanethiols and their derivatives into alkanesulfonyl chlorides via oxidative chlorination is a primary strategy for synthesizing compounds like this compound.

Detailed research has established the viability of producing this compound through the reaction of an aqueous solution of its corresponding thiol, 2-mercaptoethanol, with chlorine. researchgate.netcdnsciencepub.com This method represents the first authenticated preparation of a molecule that contains both an alcohol and a sulfonyl chloride functional group. researchgate.net The process involves the careful introduction of chlorine gas into an aqueous solution of the thiol. cdnsciencepub.com A significant excess of chlorine is often required to drive the reaction to completion and avoid the formation of incompletely oxidized, odorous byproducts. cdnsciencepub.com The reaction pathway is believed to proceed through the formation of an intermediate sulfinic acid, which is subsequently chlorinated to the final sulfonyl chloride. cdnsciencepub.com

Beyond the use of elemental chlorine, modern organic synthesis has introduced a variety of reagents for the oxidative chlorosulfonation of sulfur-containing precursors, which are applicable to the synthesis of alkanesulfonyl chlorides. organic-chemistry.org These methods offer advantages in terms of safety, handling, and substrate scope. For instance, S-alkyl isothiourea salts, which can be readily prepared from alkyl halides and thiourea, are excellent substrates for this transformation. organic-chemistry.orggoogle.com Oxidative chlorination of these salts can be achieved using reagents such as N-chlorosuccinimide (NCS) or sodium hypochlorite (B82951) (bleach), providing the desired sulfonyl chlorides in high yields under environmentally benign conditions. organic-chemistry.org Another effective reagent is sodium chlorite (NaClO2), which has also been successfully employed for the oxidative chlorosulfonation of thiols, disulfides, and thioacetates. organic-chemistry.org More recently, 2,4-dichloro-5,5-dimethylhydantoin (DCDMH) has been identified as a mild and efficient reagent for the oxidative conversion of various sulfur compounds, including thiols, into their corresponding sulfonyl chlorides. lookchem.com

| Precursor | Reagent(s) | Solvent System | Key Findings | Reference |

| 2-Mercaptoethanol | Chlorine (Cl₂) | Water | First confirmed synthesis of this compound. Excess chlorine is necessary for optimal results. | researchgate.net, cdnsciencepub.com |

| S-Alkyl Isothiourea Salts | N-Chlorosuccinimide (NCS) | Acidic Conditions | Provides structurally diverse sulfonyl chlorides in good yields. Byproduct (succinimide) can be recycled. | organic-chemistry.org, google.com |

| S-Alkyl Isothiourea Salts | Sodium Hypochlorite (Bleach) | Not specified | A clean, economic, and worker-friendly method with easy purification. | organic-chemistry.org |

| Thiols, Disulfides, Thioacetates | Sodium Chlorite (NaClO₂) | Not specified | Convenient and safe synthesis applicable to a range of sulfur-containing substrates. | organic-chemistry.org |

| Thiols, Disulfides | 2,4-Dichloro-5,5-dimethylhydantoin (DCDMH) | Aqueous Acetonitrile | Mild and effective conditions for producing aryl and heteroarylsulfonyl chlorides. | lookchem.com |

Development of SO₂ Surrogates in Sulfonyl Chloride Synthesis

Given the toxic and gaseous nature of sulfur dioxide (SO₂), its use in laboratory and industrial settings presents significant handling challenges. d-nb.info This has spurred the development of stable, easy-to-handle solid SO₂ surrogates, which can be used to introduce the sulfonyl group into organic molecules. d-nb.infobaranlab.org

A prominent example of an SO₂ surrogate is the charge-transfer complex formed between 1,4-diazabicyclo[2.2.2]octane (DABCO) and sulfur dioxide, known as DABSO. organic-chemistry.org This bench-stable solid can replace gaseous SO₂ in various synthetic transformations. organic-chemistry.org Typically, the synthesis of sulfonyl chlorides using surrogates like DABSO involves the reaction with organometallic reagents, such as Grignard reagents, to form intermediate sulfinate salts. These sulfinates are then subjected to oxidative chlorination with reagents like sulfuryl chloride to yield the target sulfonyl chloride. d-nb.info This approach has been primarily applied to the synthesis of aryl and simple alkyl sulfonyl chlorides.

Another class of SO₂ surrogates includes inorganic sulfites, such as potassium metabisulfite (B1197395) (K₂S₂O₅) or sodium metabisulfite (Na₂S₂O₅). bohrium.comtcichemicals.com These salts can release SO₂ under specific reaction conditions and have been utilized in multicomponent reactions to construct sulfonyl-containing compounds. bohrium.com For example, they have been employed in Sandmeyer-type reactions with aryldiazonium salts to produce arylsulfonyl chlorides. organic-chemistry.orgnih.gov

The application of SO₂ surrogate methodology to the synthesis of this compound is conceptually feasible but would require a multi-step approach, likely involving protection of the hydroxyl group. A hypothetical route could involve the conversion of a protected 2-haloethanol into an organometallic species (e.g., a Grignard reagent), followed by reaction with an SO₂ surrogate like DABSO and subsequent oxidative chlorination. The final step would be the deprotection of the hydroxyl group. The development of these gas-free methods represents a significant advancement in synthetic chemistry, offering a practical alternative to traditional methods involving gaseous SO₂. d-nb.info

| SO₂ Surrogate | Chemical Name | Key Features | Typical Reaction | Reference |

| DABSO | 1,4-Diazabicyclo[2.2.2]octane-sulfur dioxide complex | Bench-stable, white solid; easy to handle. | Reaction with Grignard reagents followed by oxidative chlorination. | d-nb.info, organic-chemistry.org |

| Potassium Metabisulfite | K₂S₂O₅ | Stable, solid salt; releases SO₂ under certain conditions. | Used in multicomponent reactions and Sandmeyer-type syntheses. | bohrium.com, tcichemicals.com |

| Rongalite | Sodium Hydroxymethanesulfinate | Industrial product, stable solid. | Decomposes to release SO₂; used as a source of sulfoxylate (B1233899) dianion. | baranlab.org |

Catalytic Approaches to this compound Formation

Catalytic methods offer pathways to sulfonyl chlorides that can provide improved efficiency, selectivity, and milder reaction conditions compared to stoichiometric approaches. Photocatalysis, in particular, has emerged as a powerful tool for this transformation. nih.govacs.org

Recent studies have demonstrated the synthesis of sulfonyl chlorides from various sulfur-containing precursors using heterogeneous photocatalysts. acs.orgnih.gov Potassium poly(heptazine imide) (K-PHI), a type of carbon nitride, has been shown to be an effective and sustainable catalyst for the oxidative chlorination of thiols and their derivatives. nih.gov This method operates under visible light irradiation at room temperature, offering high functional group tolerance. acs.org The reaction mechanism involves the photocatalyst mediating the oxidation of the thiol precursor in the presence of a chloride source and an oxidant (often molecular oxygen from the air). nih.gov

This photocatalytic strategy is directly applicable to the synthesis of this compound, using 2-mercaptoethanol as the starting thiol. The mild conditions are particularly advantageous for a bifunctional substrate, minimizing potential side reactions involving the hydroxyl group. K-PHI is an inexpensive, metal-free catalyst, which makes the process more sustainable. acs.org Research has shown that various thio-precursors, including thiols, thioacetates, and isothiouronium salts, can be successfully converted to the corresponding sulfonyl chlorides in high yields using this photocatalytic system. nih.gov For example, phenylsulfonyl chloride was synthesized from thiophenol with a 90% yield under optimized photocatalytic conditions. nih.gov This highlights the potential of catalytic methods to provide an efficient and green route to this compound.

| Catalyst System | Substrate Type | Light Source | Key Findings | Reference |

| Potassium Poly(heptazine imide) (K-PHI) | Thiols, Thioacetates, Isothiouronium salts | Blue/White Light | Heterogeneous, metal-free catalyst; mild conditions (room temp); high yields and selectivity. | nih.gov |

| Copper Salts (e.g., CuCl, CuCl₂) | Arenediazonium Salts | Not specified (thermal) | Classic Sandmeyer-type reaction; moderate yields. | acs.org, nih.gov |

| Ruthenium or Iridium Complexes | Thiols (Aromatic) | Visible Light | Homogeneous photocatalysis for oxidative chlorination. | acs.org |

Elucidation of Reaction Mechanisms and Reactivity Profiles of 2 Hydroxyethane 1 Sulfonyl Chloride

Nucleophilic Substitution Reactions at the Sulfonyl Center

Nucleophilic attack on the electrophilic sulfur atom of the sulfonyl chloride group is a fundamental reaction pathway for 2-hydroxyethane-1-sulfonyl chloride, leading to the formation of a variety of sulfonyl derivatives. The mechanism generally proceeds via a nucleophilic substitution at the sulfur atom. youtube.com The alcohol's oxygen atom attacks the sulfur, displacing the chloride ion. youtube.comyoutube.com This is followed by deprotonation to yield the final sulfonate ester product. youtube.com

The reaction of this compound with amines (aminolysis) yields sulfonamides. This process involves the nucleophilic attack of the amine on the sulfonyl chloride. In some cases, particularly with tertiary amines, a minor but significant portion of the reaction can proceed through the formation of an intermediate called hydroxymethylsulfene. cdnsciencepub.comresearchgate.net This alternative pathway has been demonstrated through deuterium (B1214612) labeling studies. cdnsciencepub.com One-pot synthesis of sulfonamides from thiols can be achieved by reacting them with amines in the presence of reagents like hydrogen peroxide, thionyl chloride, and pyridine, resulting in excellent yields and high purity. organic-chemistry.org

The esterification of this compound with alcohols and phenols proceeds through a nucleophilic attack of the alcoholic or phenolic oxygen on the sulfonyl sulfur, displacing the chloride. youtube.com This reaction is often catalyzed by a base, such as pyridine, which neutralizes the HCl produced. youtube.comyoutube.com The reaction generally retains the stereochemical configuration of the alcohol, as the reaction occurs at the oxygen atom, not the carbon. youtube.com The reactivity of the alcohol can be influenced by steric hindrance; less sterically hindered alcohols tend to react more readily. youtube.com

The general mechanism for esterification is as follows:

Nucleophilic Attack: The alcohol or phenol (B47542) attacks the electrophilic sulfur atom of the sulfonyl chloride. youtube.comyoutube.com

Chloride Elimination: The chloride ion, a good leaving group, is displaced. youtube.com

Deprotonation: A base, often pyridine, removes a proton from the oxonium ion intermediate to yield the neutral sulfonate ester. youtube.comyoutube.com

An alternative to sulfonyl chlorides for esterification is the use of sulfonic anhydrides, which are analogous to carboxylic acid anhydrides. youtube.com

This compound also reacts with other heteroatom nucleophiles. With thiols, the reaction can lead to the formation of thiosulfonates. The oxidation of thiols can produce sulfonyl chlorides, which are then susceptible to nucleophilic attack. researchgate.net The reaction with carboxylates would be expected to form a mixed anhydride, although this is a less common reaction compared to aminolysis and esterification. The direct conversion of thiols to sulfonyl chlorides can be achieved using reagents like hydrogen peroxide and thionyl chloride, a process that is fast and efficient. organic-chemistry.orgorganic-chemistry.org

Intramolecular Cyclization Pathways: The Role of β-Sultone (1,2-Oxathietane 2,2-dioxide) Formation

A significant aspect of the reactivity of this compound is its propensity to undergo intramolecular cyclization to form a transient intermediate known as β-sultone (1,2-oxathietane 2,2-dioxide). cdnsciencepub.comresearchgate.net This cyclic intermediate is highly reactive and readily undergoes nucleophilic ring-opening. cdnsciencepub.comchim.it

The formation of the β-sultone intermediate is a key step in many reactions of this compound, particularly in aqueous solutions and with alcohols. cdnsciencepub.comresearchgate.net The hydrolysis of this compound proceeds largely through this intramolecular cyclization to the β-sultone, which is then attacked by water. cdnsciencepub.comresearchgate.net The kinetics of this process are consistent with a mechanism where the formation of the β-sultone is followed by its rapid reaction. researchgate.net The ring-opening of the β-sultone is susceptible to nucleophilic attack, leading to a variety of substituted ethanesulfonates. chim.it

The formation of the β-sultone is influenced by both the solvent and the pH of the reaction medium. cdnsciencepub.com In hydrolysis reactions, the rate of β-sultone formation has been shown to have both a first-order dependence on the sulfonyl chloride alone and a term that is first-order in both the sulfonyl chloride and hydroxide (B78521) ion. researchgate.net

At lower pH (e.g., 4.0): The hydrolysis primarily yields sodium 2-hydroxyethanesulfonate (B1228491) and a smaller amount of sodium 2-chloroethanesulfonate. cdnsciencepub.com

At higher pH (e.g., 11.0): In addition to the products seen at lower pH, a trace amount of sodium ethenesulfonate (B8298466) is also observed. cdnsciencepub.com

Presence of Tertiary Amines: In the presence of a tertiary amine like pyridine, the reaction in D₂O shows the formation of a betaine (B1666868) as the major product, along with monodeuterated 2-hydroxyethanesulfonate, indicating the involvement of a sulfene (B1252967) intermediate. cdnsciencepub.com

The presence of chloride ions can suppress the rate of reaction, an effect that is not primarily due to the reaction of the β-sultone with chloride to regenerate the starting material. researchgate.net

Evidence for β-Sultone Intermediacy through Trapping Experiments

The hydrolysis of this compound proceeds largely through an intramolecular cyclization to form a highly reactive, transient intermediate known as a β-sultone (1,2-oxathietane 2,2-dioxide). researchgate.netresearchgate.net Evidence for this pathway is derived from kinetic and product analysis studies. The results of these experiments are quantitatively consistent with a mechanism where the primary step is the formation of the β-sultone, which subsequently undergoes rapid nucleophilic ring-opening to yield the final products. researchgate.net

In reactions with water or alcohols, the formation of products is best explained by the attack of the nucleophile on this cyclic intermediate rather than direct substitution at the sulfonyl chloride moiety. researchgate.net The unimolecular formation of the β-sultone is believed to involve the starting compound in a complex with water, where a water molecule acts as a general base to facilitate the cyclization. researchgate.net This pathway represents the major route for the reaction of this compound in the absence of strong bases. researchgate.net

Sulfene Intermediacy in Reactions of this compound

While the β-sultone pathway is dominant, a minor but significant portion of the reaction of this compound can proceed via a sulfene intermediate, specifically hydroxymethylsulfene. researchgate.netresearchgate.net This pathway becomes relevant in the presence of tertiary amines. researchgate.netresearchgate.net Sulfenes are highly reactive species that are utilized as intermediates in a variety of organic syntheses involving sulfonyl chlorides. magtech.com.cn The formation of hydroxymethylsulfene from this compound provides an alternative reaction cascade, leading to different products than the sultone pathway. researchgate.net

Deuterium Labeling Studies for Sulfene Pathway Elucidation

Deuterium labeling studies have been instrumental in distinguishing between the competing reaction pathways of this compound. researchgate.netresearchgate.net These experiments provide clear evidence for the conditions under which the sulfene pathway operates.

When the hydroxide-promoted direct hydrolysis is carried out in deuterium oxide (D₂O), no incorporation of deuterium into the product is observed. researchgate.netresearchgate.net This finding demonstrates that this specific reaction does not proceed by way of a sulfene intermediate, as sulfene formation would necessitate the abstraction of an α-proton and subsequent deuteration. researchgate.net

Conversely, in the presence of tertiary amines, deuterium labeling experiments confirm that a portion of the reaction does proceed via the hydroxymethylsulfene intermediate. researchgate.netresearchgate.net

Competing Pathways: Sulfene vs. Direct Substitution vs. Sultone Formation

The reactivity of this compound is characterized by a competition between three distinct pathways, with the dominant route depending on the reaction conditions. researchgate.net

β-Sultone Formation: This is the major pathway for reactions in water or alcohols. It involves an intramolecular cyclization to form a transient β-sultone, which is then rapidly opened by a nucleophile. researchgate.netresearchgate.net

Sulfene Formation: This is a minor pathway that becomes significant in the presence of tertiary amines. It proceeds via an elimination reaction to form a hydroxymethylsulfene intermediate. researchgate.netresearchgate.net

Direct Hydrolysis: A minor direct substitution pathway also exists. This route involves a conventional hydrolysis of the sulfonyl chloride, with a water molecule attacking the sulfur center, assisted by a second water molecule acting as a general base. This pathway does not involve a sulfene intermediate. researchgate.net

Table 2: Competing Reaction Pathways of this compound

| Pathway | Mechanism | Conditions | Significance |

|---|---|---|---|

| β-Sultone Formation | Intramolecular nucleophilic substitution | Neutral or acidic aqueous/alcoholic solutions | Major Pathway researchgate.netresearchgate.net |

| Sulfene Formation | Elimination-addition | Presence of tertiary amines | Minor Pathway researchgate.netresearchgate.net |

| Direct Substitution | Nucleophilic substitution at sulfur | Aqueous solution | Minor Pathway researchgate.net |

Radical and Ionic Reactions Involving the Sulfonyl Chloride Moiety

The sulfonyl chloride group is a versatile functional group that can participate in a wide array of chemical transformations. magtech.com.cn Sulfonyl chlorides are employed in organic reactions as sources of sulfonyl, sulfenyl, and aryl groups through both ionic and radical mechanisms. magtech.com.cn These reactions significantly broaden the synthetic utility of compounds like this compound beyond the pathways dictated by its hydroxyl group.

[2+2] Annulations with Unsaturated Compounds

One of the notable reactions involving the sulfonyl chloride moiety is its participation in [2+2] annulation reactions with unsaturated compounds such as alkenes and alkynes. magtech.com.cn This type of reaction, often proceeding through a sulfene intermediate generated in situ, allows for the construction of four-membered ring systems, which are valuable building blocks in organic synthesis. magtech.com.cn

Chlorosulfonylation and Sulfonylation Reactions

While this compound is itself a product of chlorosulfonylation processes, its direct application as a chlorosulfonylating agent is not extensively documented in scientific literature. The primary reactivity of the sulfonyl chloride group is centered on sulfonylation reactions, where it acts as an electrophile, readily reacting with nucleophiles to form sulfonate esters and sulfonamides. smolecule.com

The sulfonylation of alcohols and amines with this compound typically proceeds under mild conditions. smolecule.com The reaction with primary and secondary amines, for instance, occurs efficiently under alkaline conditions to yield the corresponding sulfonamides. smolecule.com These reactions are of significant interest due to the potential biological activities of the resulting sulfonamide derivatives, which have been investigated for antibacterial properties. smolecule.com

The mechanism of sulfonylation involves the nucleophilic attack of the alcohol or amine on the electrophilic sulfur atom of the sulfonyl chloride, leading to the displacement of the chloride ion. The presence of a base is often required to neutralize the hydrogen chloride byproduct.

A competing intramolecular reaction pathway involves the cyclization of this compound to form a transient β-sultone (1,2-oxathietane 2,2-dioxide) intermediate. researchgate.netcdnsciencepub.comresearchgate.net This highly reactive intermediate can then be attacked by nucleophiles, leading to ring-opening and the formation of the corresponding sulfonate derivatives. researchgate.netcdnsciencepub.comresearchgate.net The reaction with water and alcohols, for example, largely proceeds through this intramolecular cyclization followed by nucleophilic ring-opening. researchgate.netcolab.ws

Table 1: Products of Sulfonylation Reactions of this compound

| Nucleophile | Product | Reaction Pathway | Reference |

| Water | 2-Hydroxyethanesulfonic acid | Predominantly via β-sultone intermediate | researchgate.netcdnsciencepub.com |

| Alcohols | 2-Hydroxyethanesulfonate esters | Predominantly via β-sultone intermediate | cdnsciencepub.comresearchgate.net |

| Primary Amines | N-substituted-2-hydroxyethanesulfonamides | Direct nucleophilic substitution | smolecule.com |

| Secondary Amines | N,N-disubstituted-2-hydroxyethanesulfonamides | Direct nucleophilic substitution | smolecule.com |

Reactivity with Imines, Aldehydes, and Ketones

Detailed research on the specific reactions of this compound with imines, aldehydes, and ketones is limited. However, the general reactivity of sulfonyl chlorides with these functional groups provides a framework for predicting potential reaction pathways. magtech.com.cn

Reactivity with Imines: Alkanesulfonyl chlorides are known to react with imines, although the outcomes can be diverse. magtech.com.cn One common reaction is the formation of β-sultams through a [2+2] cycloaddition of the transiently formed sulfene (generated from the sulfonyl chloride in the presence of a base) with the imine. However, other reaction pathways, such as the formation of N-sulfonylated iminium ions followed by nucleophilic attack, can also occur. magtech.com.cn Given the propensity of this compound to form a β-sultone, its reaction with imines could potentially lead to novel heterocyclic structures through interception of this intermediate.

Reactivity with Aldehydes and Ketones: The reaction of sulfonyl chlorides with aldehydes and ketones is less common than with imines. However, in the presence of a base, sulfonyl chlorides can generate sulfenes, which can then undergo [2+2] cycloaddition with the carbonyl group to form transient four-membered ring adducts. These adducts are often unstable and can rearrange or fragment. For instance, reactions of perhalogenated aldehydes or ketones with alkanesulfonyl chlorides and tertiary amines are known to produce β-sultones. cdnsciencepub.com

Aldehydes are generally more reactive than ketones towards nucleophilic attack due to less steric hindrance and a more electrophilic carbonyl carbon. masterorganicchemistry.com Therefore, any potential reaction of this compound with carbonyl compounds would likely proceed more readily with aldehydes.

Table 2: Predicted Reactivity of this compound with Imines, Aldehydes, and Ketones

| Reactant | Potential Reaction Pathway(s) | Predicted Product Type(s) |

| Imines | [2+2] Cycloaddition with sulfene intermediate; Reaction with β-sultone intermediate | β-Sultams; Novel heterocyclic sulfonates |

| Aldehydes | [2+2] Cycloaddition with sulfene intermediate; Reaction with β-sultone intermediate | Transient oxathietane oxides; β-Hydroxy sulfonate esters |

| Ketones | [2+2] Cycloaddition with sulfene intermediate; Reaction with β-sultone intermediate | Transient oxathietane oxides; β-Hydroxy sulfonate esters (less reactive than aldehydes) |

Stereochemical Aspects of Reactions Involving this compound and its Intermediates

The stereochemical outcomes of reactions involving this compound are intrinsically linked to the reaction mechanism. While specific stereochemical studies on this compound are not widely reported, general principles of stereochemistry in related reactions can be applied.

In reactions proceeding through a direct SN2-type nucleophilic attack on the sulfonyl sulfur, if the nucleophile or the substrate contains a chiral center, the stereochemistry at that center is typically retained. However, the formation of new stereocenters can lead to diastereomeric products.

The formation of the planar β-sultone intermediate has significant stereochemical implications. Nucleophilic attack on this intermediate occurs via an SN2 mechanism at one of the ring carbons, leading to inversion of configuration at that center. If the original this compound were chiral (for example, substituted at the 1- or 2-position), the stereochemistry of the final product would be determined by the regioselectivity of the nucleophilic attack on the β-sultone.

In reactions that may proceed via a sulfene intermediate, the stereochemistry is also a critical consideration. Sulfenes are planar and achiral. Their subsequent reaction with a chiral nucleophile would lead to the formation of diastereomers. If the sulfene itself is prochiral, its reaction with a nucleophile can generate a new stereocenter, potentially leading to a racemic mixture of enantiomers unless a chiral catalyst or auxiliary is employed.

For instance, in the presence of tertiary amines, a minor portion of the reaction of this compound is proposed to proceed through a hydroxymethylsulfene intermediate. researchgate.net Trapping of this sulfene with a chiral alcohol would be expected to produce a mixture of diastereomeric sulfonate esters.

It is important to note that without specific experimental data on the stereochemical course of reactions with this compound, these discussions remain predictive and are based on established mechanistic principles in sulfonyl chloride chemistry.

Advanced Applications of 2 Hydroxyethane 1 Sulfonyl Chloride in Organic Synthesis

Directed Synthesis of Complex Sulfonamide Architectures

The reaction between a sulfonyl chloride and a primary or secondary amine is a fundamental method for forming a sulfonamide linkage, a critical functional group in many pharmaceutical agents. nih.govmerckmillipore.com The presence of the hydroxyl group in 2-hydroxyethane-1-sulfonyl chloride introduces additional functionality that can be leveraged for creating sophisticated molecular designs.

The paramount challenge and opportunity in using this compound lies in controlling selectivity. The molecule possesses two reactive sites: the highly electrophilic sulfur atom of the sulfonyl chloride and the nucleophilic oxygen atom of the hydroxyl group. smolecule.com In amination reactions, achieving chemoselectivity is crucial to ensure the amine selectively attacks the sulfonyl chloride to form the desired sulfonamide without competing side reactions involving the hydroxyl group.

Research demonstrates that the reaction of the sulfonyl chloride group with nucleophiles such as amines is the predominant pathway under mild conditions. smolecule.com The high electrophilicity of the sulfonyl chloride group facilitates this selective transformation. By carefully controlling reaction parameters such as temperature, solvent, and the nature of the base, chemists can direct the reaction to favor sulfonamide formation exclusively. For instance, using a non-nucleophilic base at low temperatures minimizes the potential for deprotonation and subsequent reaction of the hydroxyl group.

Table 1: Selective Amination of this compound

| Reactant | Nucleophile | Key Condition | Product | Functional Group Formed |

| This compound | Primary Amine (R-NH₂) | Mild Base (e.g., Pyridine) | N-substituted-2-hydroxyethanesulfonamide | Secondary Sulfonamide |

| This compound | Secondary Amine (R₂NH) | Low Temperature | N,N-disubstituted-2-hydroxyethanesulfonamide | Tertiary Sulfonamide |

The resulting 2-hydroxyethylsulfonamide products retain the hydroxyl group, providing a valuable handle for subsequent synthetic transformations, such as etherification, esterification, or oxidation, thereby allowing for the construction of complex, multifunctional molecules.

While this compound is an achiral molecule, it can be employed in stereoselective syntheses when reacted with chiral amines or in the presence of chiral catalysts. The primary goal in such reactions is to form the sulfonamide bond without affecting the stereochemical integrity of the chiral partner. The formation of a sulfonamide from a sulfonyl chloride is generally not expected to racemize an adjacent chiral center on the amine component, as the reaction occurs directly at the nitrogen atom.

Utility as a Precursor for Sulfonate Esters with Unique Properties

Beyond sulfonamides, sulfonyl chlorides are well-established precursors for sulfonate esters through reaction with alcohols. smolecule.com this compound can be used to generate sulfonate esters that possess the distinct feature of a free hydroxyl group, opening pathways for novel applications.

Sulfonylation of hydroxyl groups is a common strategy in organic synthesis. However, sulfonyl groups such as mesyl (Ms) and tosyl (Ts) are typically employed to convert alcohols into good leaving groups rather than for protection, as they significantly increase the reactivity of the alcohol. chem-station.com

Nonetheless, the unique structure of this compound allows for a different strategic application. When reacted with a phenolic hydroxyl group, the resulting sulfonate ester can serve as a protecting group, withdrawing electron density and shielding the phenol (B47542) from oxidative conditions. chem-station.com The key advantage of using this compound is that the resulting sulfonate ester still contains a terminal hydroxyl group. This "protected" yet functionalized molecule can be carried through several synthetic steps before the sulfonate ester is cleaved, or the terminal hydroxyl can be used as a point of attachment for other molecular fragments.

A more direct and widespread application of sulfonate esters is their role as excellent leaving groups in nucleophilic substitution and elimination reactions. pearson.com By reacting this compound with a hydroxyl group within a complex molecular framework, that hydroxyl functionality is effectively converted into a 2-hydroxyethanesulfonate (B1228491) ester. This new group is an exceptional leaving group, comparable to tosylates or mesylates, facilitating subsequent bond formation.

Table 2: Conversion of an Alcohol to a Leaving Group

| Starting Material | Reagent | Intermediate | Subsequent Reaction | Product |

| Complex Molecule with -OH (R-OH) | This compound | R-O-SO₂-CH₂CH₂OH | Nucleophilic Substitution (Nu⁻) | R-Nu |

This strategy is fundamental in the total synthesis of natural products and other complex organic molecules, where the controlled and sequential replacement of functional groups is necessary to build the target architecture. The hydroxyl group on the sulfonate moiety itself can also play a role, potentially influencing solubility or serving as a coordination site for metal catalysts in subsequent steps.

Cascade and Multicomponent Reactions Utilizing the Dual Functionality

Cascade reactions, also known as domino or tandem reactions, are powerful processes in which multiple bonds are formed in a single operation without isolating intermediates. wikipedia.org The bifunctional nature of this compound makes it an ideal substrate for such transformations.

Research has shown that the reactions of this compound with nucleophiles like water and alcohols proceed through a cascade mechanism. researchgate.netcdnsciencepub.com The first step is a rapid, intramolecular cyclization where the hydroxyl group attacks the sulfonyl chloride, displacing the chloride ion to form a highly reactive, transient β-sultone (1,2-oxathietane 2,2-dioxide) intermediate. cdnsciencepub.comcolab.ws This strained, four-membered ring is then readily opened by a nucleophile in the second step of the cascade. This pathway avoids the direct formation of a potentially unstable sulfene (B1252967) intermediate in many cases. researchgate.netcdnsciencepub.com

Figure 1: Cascade Reaction of this compound via a β-Sultone Intermediate

This diagram illustrates the two-step cascade process where intramolecular cyclization forms a reactive intermediate that is subsequently trapped by a nucleophile.

This mechanism is significant because it dictates the final structure of the product. The nucleophile attacks the carbon atom of the β-sultone, leading to the formation of a 2-substituted ethanesulfonate (B1225610) product. researchgate.net This predictable reactivity allows for the one-pot synthesis of functionalized sulfonic acids or their esters from simple alcohols, representing a highly atom-economical approach. This inherent reactivity makes this compound a powerful tool for designing complex multicomponent reactions where the initial sulfonylation event triggers a cascade of bond-forming events.

One-Pot Transformations Facilitated by the Hydroxyl and Sulfonyl Chloride Groups

The proximate hydroxyl and sulfonyl chloride groups in this compound enable elegant one-pot transformations primarily through intramolecular cyclization. This process typically proceeds via a highly reactive transient intermediate, the β-sultone (1,2-oxathietane 2,2-dioxide). colab.wsresearchgate.netresearchgate.net The formation of this intermediate is a key step that dictates the subsequent reaction pathways with various nucleophiles.

The reaction with nucleophiles like water or alcohols is understood to occur largely through the formation of this β-sultone, which then undergoes nucleophilic ring-opening to yield the final products. colab.wsresearchgate.net This mechanism allows for the synthesis of 2-hydroxyethanesulfonates and related derivatives in a single synthetic operation starting from the sulfonyl chloride.

In the presence of tertiary amines, a secondary reaction pathway can emerge, proceeding through the formation of hydroxymethylsulfene. colab.wsresearchgate.net Deuterium (B1214612) labeling studies have shown that this sulfene intermediate can be trapped by nucleophiles such as water or alcohols. colab.wsresearchgate.net The competition between the β-sultone and sulfene pathways can be influenced by the reaction conditions, particularly the choice of base.

The table below summarizes typical one-pot reactions involving this compound.

| Nucleophile | Base/Conditions | Primary Intermediate(s) | Product Type |

| Water / Alcohols | Neutral or Acidic | β-Sultone | 2-Hydroxyethanesulfonic acid / Sulfonate Ester |

| Water / Alcohols | Tertiary Amine | β-Sultone, Hydroxymethylsulfene | 2-Hydroxyethanesulfonic acid / Sulfonate Ester |

| Amines | Aqueous NaOH | β-Sultone | Sulfonamide |

Cycloaddition Reactions Leading to Heterocyclic Systems

The generation of sulfenes from sulfonyl chlorides in the presence of a base is a well-established method for synthesizing four-membered sulfur-containing heterocycles. rit.edu Specifically, the hydroxymethylsulfene intermediate generated from this compound is a candidate for cycloaddition reactions. colab.wsresearchgate.net

Sulfenes are known to participate in [2+2] cycloaddition reactions with electron-rich olefins such as enamines, ynamines, and vinyl ethers to form thietane (B1214591) 1,1-dioxide rings. rit.edu While specific, documented examples of this compound being used to synthesize a broad range of complex heterocycles are not prevalent in the reviewed literature, the formation of the hydroxymethylsulfene intermediate provides a clear mechanistic pathway for such transformations. researchgate.net The reaction of this sulfene with a suitable olefin would theoretically lead to a 3-hydroxy-substituted thietane 1,1-dioxide derivative, introducing both a heterocyclic ring and a functional handle (the hydroxyl group) for further synthetic elaboration.

Synthesis of Novel Sulfonyl Derivatives and Analogs

The reactivity of the sulfonyl chloride group is central to the synthesis of a wide array of derivatives. It readily reacts with nucleophiles to form stable sulfonamides, sulfonate esters, and other related structures. For instance, its reaction with p-bromoaniline produces the corresponding hydroxysulfonanilide, demonstrating its utility in creating substituted sulfonamides. tandfonline.com

Formation of Sulfinic Acid Derivatives and Related Compounds

This compound serves as a valuable starting material for the synthesis of 2-hydroxyethanesulfinic acid and its derivatives. tandfonline.com The conversion is achieved through the reduction of the sulfonyl chloride moiety. Standard reducing agents for this transformation include zinc, sodium sulfite, or sodium hydrogensulfite. google.comresearchgate.net

A documented route involves the reduction of this compound to yield sodium 2-hydroxyethanesulfinate. tandfonline.com This sulfinate salt is a versatile intermediate that can be further derivatized. For example, acidification followed by reaction with diazomethane (B1218177) can convert it into the corresponding methyl 2-hydroxyethanesulfinate. tandfonline.com These sulfinic acid derivatives are important building blocks in their own right for constructing more complex organosulfur compounds. researchgate.net

| Starting Material | Reagent(s) | Product |

| This compound | Reducing Agent (e.g., Na2SO3) | Sodium 2-hydroxyethanesulfinate |

| Sodium 2-hydroxyethanesulfinate | 1. Acidification 2. Diazomethane | Methyl 2-hydroxyethanesulfinate |

Construction of Organosulfur Scaffolds for Materials Science Applications

The bifunctional nature of this compound makes it a promising monomer for the synthesis of novel organosulfur polymers. Its two distinct reactive sites—the hydroxyl group and the sulfonyl chloride—allow for participation in step-growth polymerization reactions.

For example, polycondensation with diamines could lead to the formation of polysulfonamides containing pendant hydroxyl groups. These hydroxyls could then be used for subsequent cross-linking or functionalization of the polymer backbone. Similarly, reaction with diols could produce polysulfonate esters. The presence of the sulfonyl group in the polymer backbone would be expected to impart desirable properties such as increased thermal stability, specific solubility characteristics, and high polarity. While this remains a prospective application, the fundamental reactivity of the molecule supports its potential as a building block for advanced materials.

Integration into Flow Chemistry and Automated Synthesis Protocols

The use of this compound is highly amenable to modern synthesis technologies like flow chemistry. Flow reactors offer superior control over reaction parameters such as temperature, pressure, and reaction time, which is particularly advantageous when dealing with highly reactive or unstable intermediates.

The formation of the transient β-sultone and hydroxymethylsulfene intermediates from this compound are prime examples of reactions that would benefit from a flow chemistry approach. colab.wsresearchgate.netresearchgate.net Generating these species "on-demand" in a continuous flow system and immediately reacting them with a second reagent stream would minimize decomposition and side reactions, potentially leading to higher yields and purities. This approach avoids the accumulation of hazardous or unstable compounds, enhancing the safety and scalability of the process. The one-pot nature of many of its transformations further aligns with the streamlined, multi-step sequences possible in automated synthesis platforms.

Computational and Theoretical Investigations of 2 Hydroxyethane 1 Sulfonyl Chloride

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of 2-hydroxyethane-1-sulfonyl chloride at the atomic and electronic levels. These methods model the behavior of electrons and nuclei to predict molecular geometry, electronic properties, and reaction energetics.

Density Functional Theory (DFT) Studies on Reaction Pathways and Transition States

Density Functional Theory (DFT) has become a principal tool for investigating the reactivity of sulfonyl chlorides. For this compound, DFT calculations can elucidate the mechanisms of its reactions, such as nucleophilic substitution at the sulfur atom. These studies involve mapping the potential energy surface of a reaction to identify reactants, products, intermediates, and, crucially, the transition states that connect them.

DFT studies on analogous sulfonyl chlorides have shown that the reaction mechanism can be highly dependent on the nucleophile and solvent conditions. For instance, the reaction of sulfonyl chlorides with amines to form sulfonamides is a cornerstone of medicinal chemistry. enamine.net DFT calculations can model the step-by-step process of this transformation, including the initial formation of a complex, the nucleophilic attack on the sulfur atom, and the subsequent departure of the chloride leaving group.

A typical DFT study on the hydrolysis of a related compound, 4-nitrobenzenesulfonyl chloride, has explored the possibility of different mechanistic pathways, including those involving pentacoordinate sulfur intermediates. researchgate.net For this compound, DFT could similarly be used to calculate the activation barriers for different proposed pathways, thus predicting the most likely reaction mechanism.

Table 1: Hypothetical DFT-Calculated Activation Energies for the Hydrolysis of this compound

| Proposed Pathway | Transition State Geometry | Activation Energy (kcal/mol) |

| SN2-like | Trigonal bipyramidal | 15.2 |

| Addition-Elimination | Square pyramidal | 21.5 |

Note: The data in this table is illustrative and represents the type of information that would be generated from DFT calculations.

Ab Initio Methods for Understanding Bond Breaking and Formation

Ab initio methods, which are based on first principles of quantum mechanics without empirical parameters, provide a high level of theory for studying chemical bonding. These methods are particularly useful for understanding the intricacies of bond breaking and formation in reactions involving this compound.

The cleavage of the S-Cl bond is a critical step in the reactions of this compound. Ab initio calculations can model the potential energy surface along the S-Cl bond coordinate, providing a detailed picture of the energy changes as the bond elongates and breaks. A study on the C-Cl bond cleavage in carbon tetrachloride using ab initio methods demonstrated how solvation significantly influences the energetics of the process, favoring dissociative electron transfer. nih.gov A similar approach applied to this compound would reveal the energetic profile of S-Cl bond dissociation in both the gas phase and in solution.

Furthermore, ab initio calculations can be employed to analyze the electronic changes that occur during a reaction. By examining the molecular orbitals involved in the bond-breaking and bond-forming steps, a deeper understanding of the reaction mechanism can be achieved. For example, in the reaction with a nucleophile, these calculations can show the interaction between the highest occupied molecular orbital (HOMO) of the nucleophile and the lowest unoccupied molecular orbital (LUMO) of the sulfonyl chloride.

Molecular Dynamics Simulations of Solvation Effects and Conformational Dynamics

While quantum chemical methods are excellent for studying individual molecules or small molecular clusters, Molecular Dynamics (MD) simulations are better suited for investigating the behavior of molecules in a condensed phase, such as in a solvent. MD simulations model the movement of atoms and molecules over time based on classical mechanics and a force field that describes the interactions between particles.

For this compound, MD simulations can provide critical insights into how solvent molecules arrange themselves around the solute and how this solvation shell affects the molecule's conformation and reactivity. The presence of both a polar hydroxyl group and a reactive sulfonyl chloride group suggests that the solvation structure will be complex and play a significant role in the molecule's behavior.

MD simulations can also explore the conformational landscape of this compound. The molecule has several rotatable bonds, and its three-dimensional shape can influence its reactivity. By simulating the molecule's dynamics, the preferred conformations in a given solvent and the energy barriers between them can be determined. Studies on similar flexible molecules have shown that the solvent can stabilize certain conformations over others, thereby influencing reaction outcomes.

Quantitative Structure-Reactivity Relationships (QSAR) for Analogous Sulfonyl Chlorides

Quantitative Structure-Reactivity Relationships (QSAR) are statistical models that correlate the chemical structure of a series of compounds with their measured reactivity or biological activity. While specific QSAR studies on this compound are not prevalent, extensive research on analogous sulfonyl chlorides and sulfonamides provides a framework for how such a study would be conducted. researchgate.netjbclinpharm.orgnih.govnih.gov

A QSAR study on a series of sulfonyl chloride derivatives would involve calculating a variety of molecular descriptors for each compound. These descriptors can be electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume, surface area), or topological (e.g., connectivity indices). These descriptors are then used to build a mathematical model that predicts the reactivity of the compounds.

For example, a QSAR model for the reactivity of a series of substituted benzenesulfonyl chlorides could reveal that the reaction rate is strongly correlated with the electronic properties of the substituent on the benzene (B151609) ring. mdpi.com Such models are valuable for predicting the reactivity of new, unsynthesized compounds and for guiding the design of molecules with desired properties.

Table 2: Example of Descriptors Used in a QSAR Study of Sulfonyl Chloride Reactivity

| Descriptor | Type | Description |

| Hammett constant (σ) | Electronic | Measures the electronic effect of a substituent. |

| LogP | Lipophilicity | The logarithm of the partition coefficient between octanol (B41247) and water. |

| Molecular Weight | Constitutional | The mass of the molecule. |

| HOMO Energy | Quantum Chemical | Energy of the highest occupied molecular orbital. |

| LUMO Energy | Quantum Chemical | Energy of the lowest unoccupied molecular orbital. |

Prediction of Spectroscopic Signatures and Intermediates via Computational Spectroscopy

Computational spectroscopy involves the use of quantum chemical methods to predict the spectroscopic properties of molecules, such as their NMR, IR, and UV-Vis spectra. These predictions are invaluable for identifying unknown compounds, confirming the structure of synthesized molecules, and characterizing transient intermediates in a reaction.

For this compound, computational methods can predict its 1H and 13C NMR chemical shifts and coupling constants. These theoretical spectra can be compared with experimental data to confirm the molecule's structure. nih.gov Similarly, the vibrational frequencies can be calculated to predict the IR spectrum, helping to identify the characteristic absorption bands of the sulfonyl chloride and hydroxyl functional groups.

Furthermore, computational spectroscopy can be used to predict the spectroscopic signatures of reaction intermediates. For example, if a reaction is proposed to proceed through a pentacoordinate sulfur intermediate, the theoretical spectrum of this transient species can be calculated. The detection of these predicted spectral features during the reaction would provide strong evidence for the proposed mechanism.

Spectroscopic and Analytical Methodologies for Studying 2 Hydroxyethane 1 Sulfonyl Chloride Reactivity

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Mechanistic Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a powerful, non-destructive technique for probing the intricate details of chemical reactions involving 2-hydroxyethane-1-sulfonyl chloride.

Variable temperature (VT) NMR experiments offer profound insights into the dynamic behaviors of molecules, such as conformational changes and exchange processes. ox.ac.uk For this compound, VT-NMR can be employed to study the rotational dynamics around the C-C and C-S bonds. The presence of the hydroxyl group allows for the possibility of intramolecular hydrogen bonding with the sulfonyl oxygen atoms, which would be in equilibrium with intermolecular interactions.

By acquiring spectra at various temperatures, changes in chemical shifts and signal shapes can be observed. At lower temperatures, restricted rotation around the C-C bond may result in distinct signals for different conformers (rotamers). As the temperature increases, the rate of rotation increases, causing these signals to broaden and eventually coalesce into a single, time-averaged signal. Analyzing these changes allows for the determination of the energy barriers associated with these rotational processes. nih.gov

Table 1: Representative Variable Temperature ¹H NMR Data for this compound

| Temperature (°C) | Chemical Shift of CH₂OH (ppm) | Appearance of CH₂OH Signal | Chemical Shift of CH₂SO₂Cl (ppm) | Appearance of CH₂SO₂Cl Signal |

| -20 | 3.90 | Broad multiplet | 3.75 | Triplet |

| 25 | 3.95 | Triplet | 3.78 | Triplet |

| 80 | 4.00 | Sharp triplet | 3.82 | Triplet |

| This interactive table illustrates hypothetical data to demonstrate the principles of VT-NMR studies. Actual chemical shifts and signal appearances would be dependent on the solvent and spectrometer frequency. |

Reactions with this compound can yield complex mixtures of products and byproducts. Two-dimensional (2D) NMR techniques are essential for the structural elucidation of these components, overcoming the signal overlap often present in 1D spectra. acs.org

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) coupling networks, helping to establish the connectivity of protons within a molecule.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded protons and carbons (¹H-¹³C), aiding in the definitive assignment of carbon signals.

For instance, in the reaction of this compound, 2D NMR can be used to distinguish between the starting material and various products by identifying changes in the chemical environment of the ethyl group protons and carbons.

In situ NMR monitoring allows for the real-time observation of a chemical reaction directly within the NMR tube. nih.govrsc.org This powerful technique provides kinetic and mechanistic information by tracking the disappearance of reactants and the appearance of intermediates and products over time. nih.govnih.gov For a reactive species like this compound, in situ NMR is particularly valuable for detecting transient intermediates that might otherwise go unnoticed. rsc.org

By integrating the relevant NMR signals at different time points, concentration profiles for each species can be generated. This data can then be used to determine reaction rates and orders. For example, monitoring the reaction of this compound with an amine would involve observing the decrease in the signal intensity of the starting material's methylene (B1212753) protons and the simultaneous increase in the signals corresponding to the newly formed sulfonamide product. acs.org

Table 2: Illustrative Data from In Situ ¹H NMR Monitoring of a Reaction of this compound

| Time (minutes) | Normalized Integral of CH₂SO₂Cl | Normalized Integral of Product CH₂ |

| 0 | 1.00 | 0.00 |

| 15 | 0.65 | 0.35 |

| 30 | 0.40 | 0.60 |

| 60 | 0.15 | 0.85 |

| 120 | 0.05 | 0.95 |

| This interactive table provides a hypothetical kinetic profile for a reaction involving this compound. |

Infrared (IR) and Raman Spectroscopy for Functional Group Transformation Tracking

Infrared (IR) and Raman spectroscopy are complementary vibrational techniques that are highly effective for tracking changes in functional groups during chemical reactions. acdlabs.comresearchgate.net

The functional groups of this compound have distinct vibrational frequencies. The sulfonyl chloride group (-SO₂Cl) exhibits strong characteristic absorption bands in the IR spectrum. acdlabs.com Specifically, the asymmetric and symmetric stretching vibrations of the S=O bonds are readily observable. cdnsciencepub.com The O-H stretching vibration of the hydroxyl group also produces a characteristic, often broad, absorption band. cdnsciencepub.com

During a reaction, the disappearance of these bands and the emergence of new ones corresponding to the product's functional groups can be monitored. For example, the conversion of the sulfonyl chloride to a sulfonamide would result in a shift of the S=O stretching frequencies and the appearance of new bands associated with the N-H and C-N bonds. mdpi.com The detection of bands from transient reactive intermediates can also provide crucial mechanistic insights. cdnsciencepub.com

Both IR and Raman spectroscopy can be adapted for real-time, in situ monitoring of reactions, often utilizing fiber-optic probes. azooptics.comamericanpharmaceuticalreview.comaiche.org This allows for the continuous tracking of reactant, intermediate, and product concentrations. azooptics.com

Raman spectroscopy is particularly well-suited for monitoring reactions in aqueous media due to the weak Raman scattering of water. mdpi.com The progress of a reaction can be followed by observing the changes in the intensity of Raman bands specific to the reactants and products. aiche.org This real-time data acquisition enables a detailed understanding of reaction kinetics and mechanisms. azooptics.commdpi.com

Table 3: Key Infrared Absorption Frequencies for Monitoring Reactions of this compound

| Functional Group | Vibrational Mode | Typical Frequency Range (cm⁻¹) |

| -OH (Alcohol) | O-H Stretch | 3590 - 3460 cdnsciencepub.com |

| -SO₂Cl (Sulfonyl Chloride) | Asymmetric S=O Stretch | 1375 cdnsciencepub.com |

| -SO₂Cl (Sulfonyl Chloride) | Symmetric S=O Stretch | 1168 cdnsciencepub.com |

| -SO₂- (Sulfonate/Sulfonamide) | Asymmetric S=O Stretch | ~1350 |

| -SO₂- (Sulfonate/Sulfonamide) | Symmetric S=O Stretch | ~1160 |

| This interactive table lists key IR frequencies for tracking the transformation of this compound. |

Mass Spectrometry (MS) Techniques for Intermediates and Product Identification

Mass spectrometry is a cornerstone for identifying the molecular weights and structures of reactants, intermediates, and products in reactions involving this compound. Its high sensitivity and specificity are crucial for analyzing complex reaction mixtures.

High-Resolution Mass Spectrometry (HRMS) provides exceptionally accurate mass measurements, often to within a few parts per million (ppm). This precision allows for the confident determination of the elemental formula of an unknown compound. For reaction products derived from this compound, HRMS can distinguish between compounds with the same nominal mass but different atomic compositions. A key feature is its ability to resolve the characteristic isotopic patterns of chlorine (³⁵Cl/³⁷Cl in an approximate 3:1 ratio) and sulfur (³²S/³⁴S), confirming the presence of these elements in a given ion.

In practice, techniques like Liquid Chromatography coupled with a Quadrupole Time-of-Flight (Q-TOF) mass spectrometer are used to analyze reaction outcomes. For instance, when this compound is used as a reagent in the synthesis of more complex molecules, LC-MS is routinely employed to confirm the mass of the resulting products. justia.comgoogle.com

| Reactant/Product Type | Analytical Context | Instrumentation | Example Data | Reference |

|---|---|---|---|---|

| Synthetic Product 1 | Confirmation of product mass after reaction with a complex amine. | LC-MS | Calculated m/z = 517.1 for C₂₄H₂₄FN₃O₇S | google.com |

| Synthetic Product 2 | Confirmation of product mass after reaction with a different precursor. | LC-MS | Calculated m/z = 452.1 | google.com |

| ADC Drug Loading Assessment | Quantification of drug loading and impurity profiling. | HPLC coupled to Q-TOF Mass Spectrometer | Used to assess purified antibody-drug conjugate samples. | justia.comgoogle.com |

While HRMS provides the elemental formula, Tandem Mass Spectrometry (MS/MS) is used to piece together the molecular structure. This technique involves selecting a specific precursor ion (such as the molecular ion, M⁺, or a protonated molecule, [M+H]⁺) and subjecting it to fragmentation, typically through collision-induced dissociation (CID). The resulting pattern of fragment ions serves as a molecular fingerprint, providing definitive structural information.

For alkanesulfonyl chlorides and their derivatives, characteristic fragmentation pathways include the loss of the chloride radical (•Cl), the sulfonyl group (SO₂), or cleavage of the carbon-sulfur bond. By analyzing these fragments, the connectivity of the original molecule can be deduced, confirming the structure of reaction products or identifying unknown intermediates.

Kinetic Analysis Techniques

Understanding the rate at which this compound reacts is fundamental to controlling its chemical transformations. Kinetic studies reveal the factors influencing the reaction, such as concentration, temperature, and pH, and provide insight into the reaction mechanism.

The rates of reactions involving sulfonyl chlorides can often be monitored using spectrophotometric or conductimetric methods.

Spectrophotometric Methods: These techniques rely on changes in the absorption of light (typically UV-Visible) by the reaction mixture. If this compound or one of its products has a distinct chromophore, the reaction rate can be determined by monitoring the change in absorbance at a specific wavelength over time. An indirect approach could involve monitoring the formation of a byproduct that absorbs in the UV spectrum. For example, a method for quantifying sulfur dioxide, a potential byproduct in related reactions, utilizes changes in UV absorbance with pH. researchgate.net

Conductimetric Methods: This method is applicable when the reaction produces or consumes ions, leading to a change in the electrical conductivity of the solution. The hydrolysis of this compound, for instance, produces hydrochloric acid and 2-hydroxyethanesulfonic acid. The increase in ionic concentration as the neutral reactant is converted into charged products allows the reaction progress to be tracked by measuring the solution's conductivity over time.